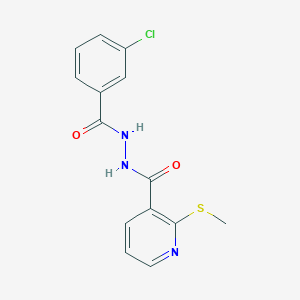
3-Phenylazepane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylazepane;hydrochloride is a synthetic compound, also known as PEPH, that belongs to the azepane class of chemicals. It has a molecular formula of C12H18ClN and a molecular weight of 211.73 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an azepane ring . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 211.73 . Other properties such as solubility, density, and melting point can be determined using various physicochemical analysis techniques .Aplicaciones Científicas De Investigación
Kinetic and Mechanistic Studies
3-Phenylazepane Hydrochloride's reactivity and potential catalytic applications have been explored through various studies. For instance, the kinetics of oxidation reactions catalyzed by certain compounds in the presence of 3-Phenylazepane Hydrochloride have been investigated, providing insights into its potential applications in chemical synthesis processes. Such studies help understand the compound's behavior in different chemical environments and can lead to the development of new synthetic pathways or improvement of existing ones (Mohana & Prasad, 2008).
Metabolic Engineering for Sustainable Production
In the realm of biotechnology, metabolic engineering efforts have been undertaken to produce 3-Phenylazepane derivatives sustainably. For example, engineering Escherichia coli for de novo production of 3-phenylpropanol, a related compound, via a retrobiosynthesis approach, demonstrates the potential for bio-based production methods. This approach not only highlights the compound's role in flavor and fragrance industries but also emphasizes the shift towards greener manufacturing processes (Liu et al., 2021).
Propiedades
IUPAC Name |
3-phenylazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZOTYLJRCOLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
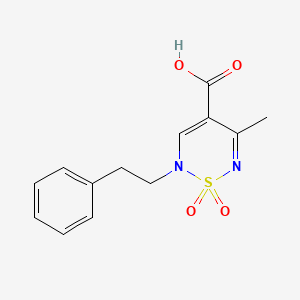
![6-methyl-4-oxo-N-(thiazol-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568484.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)
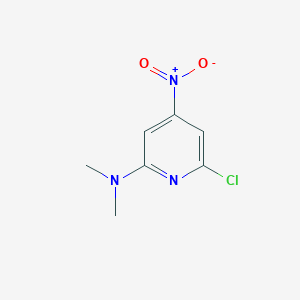
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
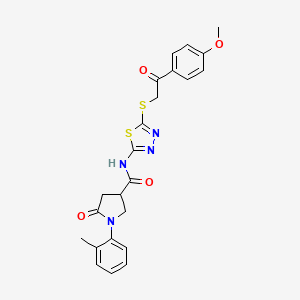
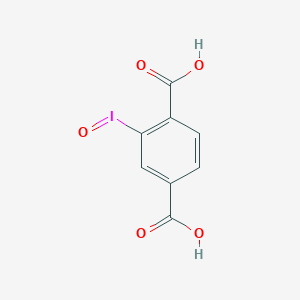
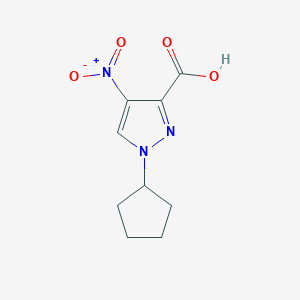
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
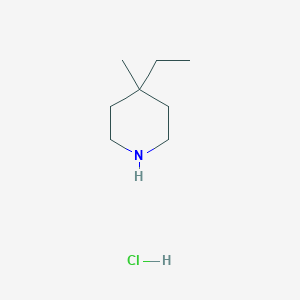
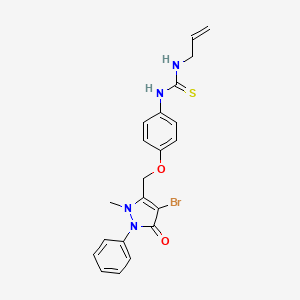
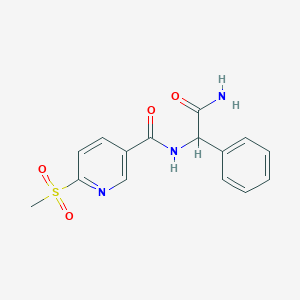
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
